molecular formula C5H6N2S B1583735 2-Mercaptomethylpyrazine CAS No. 59021-02-2

2-Mercaptomethylpyrazine

Cat. No.: B1583735
CAS No.: 59021-02-2
M. Wt: 126.18 g/mol
InChI Key: VQFGDOHENLRPFB-UHFFFAOYSA-N
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Description

2-Mercaptomethylpyrazine is an organic compound with the molecular formula C5H6N2S. It is a member of the pyrazine family, characterized by a sulfur-containing mercapto group attached to a methyl group on the pyrazine ring. This compound is known for its distinctive roasted, meat-like odor and is used primarily as a flavoring agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptomethylpyrazine can be synthesized through the reaction of chloromethylpyrazine with sodium hydrogen sulfide. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

2-Mercaptomethylpyrazine undergoes various chemical reactions, including:

Oxidation:

    Reaction: this compound can be oxidized to form disulfides.

    Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or iodine in the presence of a base.

    Products: The major product is the corresponding disulfide compound.

Reduction:

    Reaction: Reduction of this compound can lead to the formation of thiol derivatives.

    Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Products: The primary product is the reduced thiol form of the compound.

Substitution:

    Reaction: Nucleophilic substitution reactions can occur at the methyl group.

    Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.

    Products: Substituted pyrazine derivatives.

Scientific Research Applications

2-Mercaptomethylpyrazine has a wide range of applications in scientific research:

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the study of sulfur-containing heterocycles.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The mechanism of action of 2-Mercaptomethylpyrazine involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the pyrazine ring can interact with nucleophilic sites in enzymes, potentially inhibiting their activity. These interactions contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

2-Mercaptomethylpyrazine can be compared with other sulfur-containing pyrazines, such as:

    2-Methylpyrazine: Lacks the mercapto group, resulting in different chemical reactivity and odor profile.

    2-Ethylpyrazine: Contains an ethyl group instead of a mercapto group, leading to variations in its applications and properties.

    2,3-Dimethylpyrazine: Has two methyl groups, which influence its flavor and chemical behavior.

Uniqueness: this compound is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and a characteristic roasted odor. This makes it particularly valuable in flavor and fragrance applications .

Properties

IUPAC Name

pyrazin-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFGDOHENLRPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069302
Record name Pyrazinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellow liquid with a roasted, meat-like odour
Record name 2-(Mercaptomethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

44.00 to 45.00 °C. @ 0.07 mm Hg
Record name Pyrazinemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-(Mercaptomethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.148-1.156
Record name 2-(Mercaptomethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

59021-02-2
Record name Pyrazinemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59021-02-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptomethyl pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059021022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrazinemethanethiol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MERCAPTOMETHYLPYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(MERCAPTOMETHYL)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUV3XV379F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrazinemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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